Leiopyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5633-16-9 |
|---|---|
Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[2-(2-methyl-5-phenylpyrrol-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C23H28N2O/c1-4-24(5-2)17-18-26-23-14-10-9-13-22(23)25-19(3)15-16-21(25)20-11-7-6-8-12-20/h6-16H,4-5,17-18H2,1-3H3 |
InChI Key |
DQIUUHJEYNMMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CC=C3)C |
Appearance |
Solid powder |
Other CAS No. |
5633-16-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(o-(2-diethylaminoethoxy)phenyl)-2-methyl-5-phenylpyrrole Leioplegil leiopyrrole |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Leiopyrrole Scaffolds
Transition-Metal Catalyzed Functionalization Strategies
Transition-metal catalysis has revolutionized the synthesis of complex molecules by enabling efficient and selective bond formation. For pyrrole (B145914) scaffolds, these strategies are particularly valuable for introducing diverse substituents.
Palladium-Catalyzed Direct Desulfitative Arylation in Pyrrole Synthesis
Palladium-catalyzed direct desulfitative arylation is an efficient method for constructing C-C bonds, allowing the coupling of (hetero)arenes with aryl sulfonyl chlorides beilstein-journals.orgchemrevlett.comdntb.gov.uaacs.org. This approach offers an alternative to traditional cross-coupling reactions, often proceeding with high regioselectivity and functional group tolerance acs.org. Studies have demonstrated the successful application of this methodology to pyrrole derivatives, enabling the direct introduction of aryl groups onto the pyrrole ring chemrevlett.com. For instance, palladium-catalyzed desulfitative coupling between pyrroles and aryl sulfonyl chlorides has been shown to yield C2-arylated pyrroles in good to excellent yields chemrevlett.com. The mechanism typically involves oxidative addition of the palladium catalyst into the C-S bond of the sulfonyl chloride, followed by desulfonylation, and subsequent coupling with the heteroarene acs.org. This strategy presents a potentially valuable route for the direct arylation of the Leiopyrrole core or its precursors, avoiding pre-functionalization of the pyrrole ring.
Other Catalytic Approaches for 2-Arylated Pyrrole Construction
Beyond desulfitative arylation, various other transition-metal catalyzed methods have been developed for the synthesis of 2-arylated pyrroles. Palladium catalysis is prominent in these transformations as well. One approach involves the direct C2-arylation of N-acyl pyrroles with aryl halides catalyzed by palladium complexes rsc.org. This method provides a straightforward route to arylated pyrroles under relatively mild conditions rsc.org. Another significant strategy is the Suzuki coupling reaction, which can be applied to synthesize arylated pyrroles mdpi.com. This often involves the catalytic borylation of a pyrrole derivative followed by a palladium-catalyzed coupling with an aryl halide mdpi.com. These diverse catalytic approaches highlight the versatility of transition metals in selectively functionalizing the pyrrole nucleus, offering different avenues for potentially synthesizing this compound analogues or incorporating the this compound core into larger molecular architectures.
Stereoselective Synthesis of this compound and its Chiral Analogues
Stereoselective synthesis, which aims to produce a desired stereoisomer with high purity, is crucial for compounds with defined three-dimensional structures. While specific methods for the stereoselective synthesis of this compound or its chiral analogues were not detailed in the searched literature, general strategies for achieving stereocontrol in organic synthesis are applicable to pyrrole chemistry beilstein-journals.orgbham.ac.ukmdpi.comanu.edu.aumdpi.com. Common approaches include the use of chiral catalysts, chiral auxiliaries, or chiral reagents beilstein-journals.orgbham.ac.ukmdpi.comanu.edu.au. For pyrrole-containing compounds, incorporating chiral centers into the substituents or utilizing chiral ligands in metal-catalyzed reactions could potentially enable the stereoselective construction of this compound or its derivatives. The development of such methods would be essential for accessing enantiomerically pure forms of this compound analogues for research purposes.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances and minimize environmental impact yale.edusigmaaldrich.comacs.orgskpharmteco.com. For the synthesis of this compound and related compounds, several green chemistry principles can be considered. These include maximizing atom economy to reduce waste, using less hazardous solvents and reagents, designing for energy efficiency by conducting reactions at ambient temperature and pressure where possible, and utilizing catalytic methods over stoichiometric ones yale.edusigmaaldrich.comacs.org. Research into greener synthetic routes for pyrroles, such as using iron catalysis with more environmentally friendly reductants, demonstrates the feasibility of applying these principles to heterocycle synthesis rsc.org. Implementing green chemistry principles in this compound synthesis would involve exploring alternative reaction conditions, catalysts, and starting materials to develop more sustainable and environmentally benign synthetic processes.
Structure Activity Relationship Sar Studies and Molecular Design of Leiopyrrole Analogues
Methodological Frameworks for Leiopyrrole SAR Investigations
SAR investigations typically employ a range of experimental and computational methods. These can include the synthesis of a series of analogues where specific functional groups or parts of the this compound structure are systematically modified. Biological assays are then conducted to measure the activity of each analogue, such as binding affinity to cholinergic receptors or functional assays assessing the blockade of acetylcholine's effects. nih.govmedicalnewstoday.com
For anticholinergic compounds, common assays involve measuring their ability to inhibit acetylcholine (B1216132) binding to muscarinic or nicotinic receptors, often using isolated tissues like the guinea-pig ileum or cultured cells expressing these receptors. medicalnewstoday.comnih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can complement experimental studies by predicting how analogues might interact with receptors and identifying structural features that correlate with activity. nih.govarxiv.org
While specific methodological details for this compound SAR are not extensively available in the provided search results, the general approaches for studying anticholinergic and pyrrole-based compounds would likely be applied nih.govnih.gov. This involves careful synthesis of targeted analogues and rigorous biological evaluation to build a dataset linking structural changes to activity profiles.
Elucidation of Key Structural Determinants for this compound's Anticholinergic Activity
The anticholinergic activity of compounds is generally related to their ability to bind to and block acetylcholine receptors. These receptors, particularly muscarinic receptors, are known to interact with ligands through a combination of interactions, including ionic, hydrogen bonding, and hydrophobic interactions. medicalnewstoday.comnih.gov
For many anticholinergics, key structural features often include a positively charged nitrogen atom (or a group that can become positively charged at physiological pH) and one or more bulky lipophilic groups. These features are thought to mimic the structure of acetylcholine and interact with specific binding sites on the receptor. nih.govnih.gov
Given that this compound is a pyrrole (B145914) derivative and has been mentioned in the context of anticholinergic agents, its SAR would likely explore the role of the pyrrole ring system and any attached substituents in receptor binding. ontosight.ainih.gov Variations in the nature, position, and stereochemistry of these substituents could significantly impact the compound's affinity and efficacy at different cholinergic receptor subtypes. Studies on other anticholinergic agents have shown that even subtle structural changes can lead to marked differences in potency and receptor selectivity. nih.govnih.gov
Rational Design Principles for Modulating this compound's Biological Interactions
Rational design of this compound analogues for modulated biological interactions would be guided by the insights gained from SAR studies. If specific structural motifs are identified as crucial for anticholinergic activity, modifications could be made to enhance or diminish these interactions. ontosight.aiarxiv.org
For instance, if a particular substituent on the pyrrole ring is found to contribute significantly to binding affinity, analogues with similar or modified substituents could be designed to optimize this interaction. Conversely, if a structural feature is associated with undesirable off-target effects, it could be modified or removed in the design of new analogues. nih.gov
Molecular modeling and computational chemistry play a vital role in rational design, allowing researchers to predict the binding mode of this compound and its analogues to cholinergic receptors and estimate their binding affinities before synthesis. arxiv.orgnih.gov This can help prioritize the synthesis of the most promising compounds, saving time and resources. The goal is to design analogues with improved potency, selectivity for specific receptor subtypes, or altered pharmacokinetic properties, depending on the desired therapeutic outcome. ucl.ac.uk
Comparative SAR Analysis with Related Pyrrole Derivatives
Comparing the SAR of this compound with other pyrrole derivatives known to possess biological activity, particularly anticholinergic or related properties, can provide valuable context and insights. nih.govresearchgate.net While this compound's specific SAR is not extensively detailed in the search results, studies on other pyrrole-based compounds have demonstrated the versatility of the pyrrole scaffold in drug design. nih.govresearchgate.net
For example, SAR studies on other pyrrole derivatives acting as kinase inhibitors have shown how modifications to substituents on the pyrrole ring and attached groups influence potency and selectivity. nih.gov By comparing the structural features and activity profiles of this compound with those of other biologically active pyrroles, researchers can identify common pharmacophores or structural elements that confer specific types of activity. This comparative analysis can inform the design of this compound analogues with potentially novel or improved biological profiles. researchgate.net
Analyzing the differences in SAR between this compound and other pyrrole derivatives can also help explain variations in their mechanisms of action or receptor interactions. nih.gov This comparative approach is a standard practice in medicinal chemistry to leverage knowledge gained from related compound series to accelerate the discovery and optimization of new drug candidates.
Theoretical and Computational Chemistry Approaches in Leiopyrrole Research
Quantum Chemical Characterization of Leiopyrrole's Electronic Structure
Quantum chemistry methods are fundamental tools for characterizing the electronic structure of molecules simonsfoundation.orgwikipedia.org. These methods solve the electronic Schrödinger equation to describe the distribution of electrons within a molecule, which in turn governs its chemical and physical properties, including reactivity, spectroscopic behavior, and interactions wikipedia.orgyoutube.comarxiv.org.
For a molecule like this compound, quantum chemical calculations could be employed to determine its optimized molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. These calculations can provide insights into the molecule's polarity, potential sites for electrophilic or nucleophilic attack, and the stability of different conformers. Common quantum chemical methods that could be applied include Hartree-Fock, Density Functional Theory (DFT), and post-Hartree-Fock methods, with the choice of method and basis set depending on the desired level of accuracy and computational resources wikipedia.orgbiolscigroup.us. Analyzing the electronic structure through these methods would be a crucial first step in understanding this compound's intrinsic chemical nature.
Molecular Dynamics Simulations for Investigating this compound's Conformational Dynamics and Binding Interactions
Molecular Dynamics (MD) simulations are computational techniques used to simulate the time-dependent behavior of molecular systems volkamerlab.orgnih.gov. By applying classical mechanics to calculate the forces between atoms and integrating their equations of motion, MD simulations can provide information about the conformational flexibility of a molecule and its interactions with its environment, such as solvents or biological targets volkamerlab.orgmpg.de.
For this compound, MD simulations could be used to explore its conformational landscape, understanding how the molecule's shape changes over time at different temperatures and in different environments. This is particularly relevant for flexible molecules with rotatable bonds. Furthermore, MD simulations are powerful for investigating binding interactions between a small molecule like this compound and a larger system, such as a protein receptor or a lipid bilayer volkamerlab.orgnih.govmdpi.comnih.gov. By simulating the dynamic behavior of the this compound-target complex, researchers could gain insights into the stability of the complex, identify key interacting residues, and understand the nature of the forces driving the binding process, such as hydrogen bonds, van der Waals forces, and electrostatic interactions volkamerlab.orgmdpi.com.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are cheminformatics approaches that aim to establish predictive relationships between the structural features of a set of compounds and their measured biological activities or physicochemical properties nih.govmdpi.comconicet.gov.ar. These models are built by correlating numerical descriptors representing different aspects of molecular structure (e.g., electronic, steric, hydrophobic) with experimental data mdpi.comconicet.gov.ar.
Applying QSAR/QSPR modeling to this compound and its potential derivatives would involve synthesizing or designing a series of related compounds and measuring a specific activity or property for each. Computational descriptors for each molecule would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that can predict the activity or property of new, untested this compound derivatives based on their structural descriptors mdpi.comconicet.gov.arnih.gov.
Predictive Models for Biological Activities Based on this compound's Structural Features
QSAR models are particularly valuable in drug discovery and development for predicting the biological activity of compounds conicet.gov.arnih.gov. For this compound, if it exhibits any biological activity, QSAR modeling could be used to develop predictive models that relate variations in its structure to changes in its activity against a specific biological target or in a particular biological assay conicet.gov.arnih.gov. This involves identifying the key structural features or molecular properties that are most influential in determining the observed activity. Such models can help prioritize which this compound derivatives are most likely to be active, reducing the need for extensive experimental testing. biorxiv.orgmit.edukglakademi.dk
Ligand-Based and Structure-Based Computational Design Methodologies
QSAR/QSPR modeling can inform computational design methodologies for developing new compounds with desired characteristics llnl.gov. Two main approaches are ligand-based and structure-based design.
Ligand-based design relies on the knowledge of known active compounds (ligands) conicet.gov.ar. By analyzing the structural and property patterns common to active this compound derivatives through QSAR/QSPR, researchers could infer the essential features required for activity and design new molecules that incorporate these features conicet.gov.ar.
Structure-based design, on the other hand, utilizes the three-dimensional structure of the biological target (e.g., a protein receptor) conicet.gov.arllnl.gov. If the target of this compound were known and its structure available, computational methods like molecular docking and MD simulations (as discussed in 4.2) could be used to predict how this compound and its derivatives bind to the target site mdpi.comnih.gov. QSAR models could then be developed based on descriptors derived from the ligand-target complex, providing insights into the structural requirements for optimal binding affinity and specificity nih.gov. Both approaches, often used in combination, can guide the rational design of this compound derivatives with improved or tailored biological activities or properties. llnl.gov
Molecular and Cellular Mechanisms of Leiopyrrole S Biological Actions
Mechanistic Elucidation of Leiopyrrole's Anticholinergic Activity
This compound functions as an antagonist of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting the effects of acetylcholine at these sites. This antagonism is the primary basis for its anticholinergic activity. nih.govnih.gov Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the diverse actions of acetylcholine in the parasympathetic nervous system and the central nervous system. wikipedia.orgnih.govsigmaaldrich.com There are five known subtypes of muscarinic receptors: M1, M2, M3, M4, and M5. sigmaaldrich.comnih.gov These subtypes differ in their tissue distribution, G protein coupling, and downstream signaling pathways. sigmaaldrich.comnih.gov
Investigation of Receptor Binding Affinities and Selectivity
Studies investigating the binding profile of this compound have focused on its affinity and selectivity for the different muscarinic receptor subtypes. This compound has demonstrated significantly higher affinity for muscarinic M3, M1, M4, and M5 receptor subtypes compared to the muscarinic M2 subtype. faimallusr.com Specifically, in competitive binding assays using human recombinant muscarinic receptors, this compound exhibited a greater affinity for M3 receptors with a pKi of 9.90 ± 0.11. faimallusr.com This indicates a strong binding interaction with the M3 subtype. Furthermore, this compound was found to be approximately 20-fold more selective for M3 receptors than for M2 receptors. faimallusr.com This selectivity profile, particularly the preference for M3 over M2 receptors, is a key characteristic that differentiates this compound from less selective anticholinergic agents like atropine, which shows similar high affinities for both M2 and M3 subtypes. nih.govmdpi.com Other antagonists like oxybutynin, solifenacin, and darifenacin (B195073) also exhibit lower affinity for M2 receptors than for M3, while tolterodine (B1663597) shows similar affinity across subtypes. faimallusr.com The observed affinities for M1, M3, M4, and M5 muscarinic receptors were significantly greater for this compound compared to several standard anticholinergics. faimallusr.com
Table 1: Comparative Binding Affinity (pKi) of this compound and Standard Antagonists for Human Recombinant Muscarinic Receptor Subtypes faimallusr.com
| Compound | M1 | M2 | M3 | M4 | M5 | M3/M2 Selectivity (Fold) |
| This compound | High | Low | 9.90 ± 0.11 | High | High | ~20 |
| Atropine | - | High | High | - | - | ~1 |
| Glycopyrronium | - | 1.889 | 1.686 | - | - | ~1 |
| Oxybutynin | - | Lower | Higher | - | - | >1 |
| Solifenacin | - | Lower | Higher | - | - | >1 |
| Darifenacin | - | Lower | Higher | - | - | >1 |
| Tolterodine | Similar | Similar | Similar | Similar | Similar | ~1 |
Note: Specific pKi values for all subtypes and compounds were not available in the provided snippets for all entries, hence qualitative descriptions (High/Low/Similar/Higher/Lower) are used where precise numerical data was not found.
This selectivity for M3 receptors is particularly relevant as M3 receptors are primarily responsible for mediating contractions in various smooth muscles, including those in the urinary bladder, and stimulating glandular secretions. sigmaaldrich.comnih.govmdpi.com
Cellular Signaling Pathway Modulation by this compound
Muscarinic receptors exert their cellular effects by coupling to G proteins, which in turn modulate various intracellular signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). nih.govnih.govsigmaaldrich.comnih.gov This activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govsigmaaldrich.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govsigmaaldrich.com M2 and M4 receptors, on the other hand, primarily couple to Gi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels. nih.govsigmaaldrich.comnih.gov Gi/o protein activation can also directly modulate ion channels, such as activating inwardly rectifying potassium channels. nih.govnih.gov
As an M3 selective antagonist, this compound is expected to primarily interfere with the Gq/11-mediated signaling pathway activated by M3 receptors. By blocking acetylcholine binding to M3 receptors, this compound inhibits the activation of PLC, thereby preventing the subsequent increase in IP3 and DAG production and the release of intracellular calcium. This disruption of calcium mobilization is a key mechanism by which anticholinergic agents, particularly M3 antagonists, reduce smooth muscle contraction and glandular secretion. wikipedia.orgsigmaaldrich.com
Functional cell-based assays, such as calcium mobilization assays, are commonly used to study the effect of compounds like this compound on muscarinic receptor signaling. wikipedia.orggenscript.comgenscript.com These assays measure the changes in intracellular calcium levels upon receptor activation by an agonist and the inhibition of this response by an antagonist. Measuring IC50 values (the concentration of antagonist required to inhibit 50% of the agonist response) in these assays provides a functional measure of this compound's potency in blocking the signaling cascade initiated by muscarinic receptor activation. wikipedia.org
While the primary focus for this compound's anticholinergic activity is on blocking agonist-induced signaling, muscarinic receptors can also activate other pathways, including certain MAP kinase pathways, which can influence processes like cell survival and gene expression. sigmaaldrich.comnih.gov Given this compound's affinity for M1, M4, and M5 receptors as well, albeit with lower selectivity than for M3, it is plausible that it could also modulate signaling through the pathways coupled to these receptor subtypes (Gq/11 for M1 and M5, Gi/o for M4), potentially impacting a broader range of cellular responses. sigmaaldrich.comnih.gov
Interaction with Biological Macromolecules: Proteins and Enzymes
Beyond its primary interaction with muscarinic receptors, this compound may interact with other biological macromolecules, including enzymes involved in its metabolism and transporter proteins that influence its cellular disposition. Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a crucial role in the metabolism of many drugs and xenobiotics. nih.govnih.govemcrit.org Specific CYP isoforms, such as CYP2D6 and CYP3A4, are involved in the metabolism of a wide range of compounds. nih.govnih.govemcrit.orgmdpi.com Interactions with these enzymes can affect the pharmacokinetic profile of this compound, influencing its concentration and duration of action in the body. emcrit.orgmdpi.com this compound has been noted to interact with both CYP2D6 and CYP3A4. nih.govnih.gov This suggests that it may be a substrate for these enzymes, an inhibitor of their activity, or potentially an inducer. Such interactions are important considerations for potential drug-drug interactions if this compound is co-administered with other medications metabolized by the same enzymes. emcrit.orgmdpi.com
Another important class of biological macromolecules involved in drug disposition are transporter proteins, such as P-glycoprotein (P-gp). emcrit.orgmdpi.comnih.gov P-gp is an efflux transporter that pumps various substrates out of cells, playing a significant role in limiting the absorption and promoting the elimination of many drugs. emcrit.orgmdpi.com It is located in various tissues, including the intestine, liver, kidney, and blood-brain barrier. emcrit.orgmdpi.com this compound has been identified as interacting with P-gp. nih.gov This interaction could mean that this compound is a substrate for P-gp, being transported out of cells, or it could potentially inhibit or induce P-gp activity, thereby affecting the transport of other co-administered drugs that are P-gp substrates. emcrit.orgmdpi.com Given the overlapping substrate specificities between CYP3A and P-gp, interactions involving both can be particularly relevant for drug pharmacokinetics and potential drug interactions. dergipark.org.tr
In Vitro Cellular Models for Studying this compound's Biological Mechanisms
A variety of in vitro cellular models are employed to investigate the biological mechanisms of compounds like this compound, particularly their interactions with muscarinic receptors and subsequent cellular effects. These models allow for controlled experiments to assess receptor binding, functional activity, and downstream signaling events.
Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO-K1) cells. nih.govgenscript.comgenscript.complos.orgrevvity.comrevvity.com These cell lines are often genetically modified to stably express specific human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). nih.govgenscript.comgenscript.complos.orgrevvity.comrevvity.com By using cell lines expressing individual receptor subtypes, researchers can determine the selectivity of this compound for each subtype and study the specific signaling pathways activated or inhibited upon interaction.
For example, HEK293 cells expressing human muscarinic receptors (M1, M2, M3) have been used to study this compound's activity. genscript.com Similarly, CHO-K1 cells expressing human muscarinic M3 receptors are frequently utilized for functional assays, such as calcium mobilization assays, to measure the antagonist potency of compounds like this compound against M3 receptor activation. wikipedia.orgnih.gov CHO-K1 cells expressing other subtypes, such as M4 and M5, are also available and used for research. genscript.comrevvity.comrevvity.com
These cell-based models enable researchers to conduct various assays, including:
Radioligand binding assays: To determine the affinity of this compound for muscarinic receptors by measuring its ability to displace a radiolabeled ligand. nih.govfaimallusr.com
Functional assays: Such as calcium mobilization assays (using techniques like FLIPR) or IP accumulation assays, to measure the ability of this compound to inhibit agonist-induced receptor activation and downstream signaling. wikipedia.orggenscript.comgenscript.com
Reporter gene assays: To assess the modulation of signaling pathways linked to muscarinic receptors.
The use of these well-characterized in vitro models expressing defined muscarinic receptor subtypes is crucial for dissecting the molecular mechanisms underlying this compound's anticholinergic activity and its selectivity profile.
Table 2: Examples of In Vitro Cellular Models Used for Muscarinic Receptor Research
| Cell Line | Expressed Receptor Subtype(s) | Common Assays Used | Reference(s) |
| HEK293 | Human M1, M2, M3 (expressed) | Receptor binding, Functional assays | genscript.complos.org |
| CHO-K1 | Human M3 (expressed) | Calcium mobilization, Functional assays | wikipedia.orgnih.gov |
| CHO-K1 | Human M4 (expressed) | Calcium flux, Radioligand binding | genscript.comrevvity.com |
| CHO-K1 | Human M5 (expressed) | Receptor binding, Functional assays | revvity.com |
These in vitro studies provide fundamental insights into how this compound interacts with its primary targets and influences cellular processes, contributing to the understanding of its biological actions at a mechanistic level.
Innovative Research Applications of Leiopyrrole in Chemical Biology
Leiopyrrole as a Chemical Probe for Investigating Complex Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein or pathway. For this compound to be considered a chemical probe, it would need to exhibit high potency and selectivity for a particular biological target.
Hypothetical Research Findings:
If research were to establish this compound as a chemical probe, the findings would likely be presented in a manner similar to the table below. This table illustrates the type of data that would be necessary to validate its function as a probe.
| Target Protein | Binding Affinity (Kd) | Cell-based Potency (IC50/EC50) | Selectivity Profile (against related targets) |
| Hypothetical Target X | 15 nM | 100 nM | >100-fold selective over 50 other kinases |
| Hypothetical Target Y | 25 nM | 150 nM | >80-fold selective over related GPCRs |
To investigate complex biological systems, researchers could synthesize fluorescently labeled or biotinylated derivatives of this compound. These modified versions would allow for the visualization of the target's subcellular localization through microscopy or the identification of interacting proteins via affinity purification followed by mass spectrometry. The overarching goal would be to use this compound to dissect the function of its target protein in cellular processes and disease models.
Development of this compound-Derived Tools for Biological Research Methodologies
Building upon its core structure, this compound could be chemically modified to create a variety of research tools. These tools would be designed to answer specific biological questions and enable novel experimental approaches.
Potential this compound-Derived Tools:
Photo-affinity Probes: By incorporating a photo-reactive group (e.g., a diazirine or benzophenone) into the this compound scaffold, researchers could create probes that covalently bind to their target protein upon UV irradiation. This technique is invaluable for definitively identifying the direct binding partners of a small molecule in a complex cellular environment.
Activity-Based Probes (ABPs): If this compound targets an enzyme, it could be converted into an ABP by introducing a reactive "warhead" that forms a covalent bond with the active site of the enzyme. This would allow for the specific labeling and quantification of the active enzyme population within a cell or tissue.
Degrader Molecules (PROTACs): The this compound scaffold could be linked to an E3 ligase-recruiting moiety to create a Proteolysis-Targeting Chimera (PROTAC). Such a molecule would induce the targeted degradation of the this compound-binding protein, providing a powerful method for studying the consequences of protein loss-of-function.
The development of these tools would involve significant synthetic chemistry efforts, followed by rigorous biochemical and cell-based characterization to ensure they retain the desired activity and selectivity of the parent molecule.
Integration of this compound Chemistry in Advanced Research Reagents and Assays
The unique chemical properties of this compound could be leveraged to develop novel reagents and assays for high-throughput screening and diagnostic applications.
Conceptual Applications:
Fluorescence Polarization (FP) Assays: A fluorescently-labeled this compound derivative could be used to develop a high-throughput FP assay to screen for other small molecules that bind to the same target. In this format, a small, fluorescently-labeled this compound would tumble rapidly in solution (low polarization). Upon binding to its larger target protein, the tumbling would slow, resulting in an increase in fluorescence polarization.
Affinity Chromatography Resins: Immobilizing this compound onto a solid support, such as agarose beads, would create an affinity chromatography resin. This reagent could be used to purify the target protein from a complex mixture or to identify binding partners from cell lysates.
Hypothetical Assay Development Data:
| Assay Type | Probe Concentration | Target Concentration | Signal-to-Background Ratio | Z'-factor |
| Fluorescence Polarization | 10 nM | 50 nM | 5.2 | 0.78 |
| TR-FRET | 5 nM | 20 nM | 8.5 | 0.85 |
These advanced reagents and assays would facilitate the discovery of new therapeutic agents and provide deeper insights into the biological roles of the this compound target.
Future Research Directions and Emerging Paradigms for Leiopyrrole Studies
Harnessing Artificial Intelligence and Machine Learning for De Novo Leiopyrrole Design
Exploration of this compound in Advanced Materials for Biomedical Research Platforms
Pyrrole-based materials, including polymers, have demonstrated significant potential in advanced materials for biomedical applications. ontosight.ainih.gov Their properties, such as electrical conductivity, thermal stability, and biocompatibility, make them interesting for diverse applications like organic electronics, drug delivery systems, biosensors, and tissue engineering. ontosight.ainih.gov
While specific research on this compound in advanced materials for biomedical platforms is not extensively detailed in the provided search results, the broader research on pyrrole-derived materials suggests potential future directions. This compound, as a substituted pyrrole (B145914), could be explored for incorporation into polymeric structures or other advanced material designs. For instance, its unique structure might lend itself to the development of novel functional materials with specific interactions relevant to biological systems. Research could investigate this compound's potential in:
Drug Delivery Systems: Exploring this compound-containing nanoparticles or hydrogels for targeted delivery or controlled release of therapeutic agents. nih.govmdpi.combiomedres.us
Biosensing Platforms: Investigating the use of this compound derivatives in the development of sensitive and selective biosensors for detecting biomarkers. nih.govmdpi.com
Tissue Engineering: Studying the compatibility and potential signaling properties of this compound-modified materials as scaffolds for tissue regeneration. nih.govmdpi.com
The field of advanced materials for biomedical applications is rapidly evolving, with a focus on biodegradable polymers, composites, and hydrogels. mdpi.combiomedres.usroutledge.commdpi.com this compound's integration into such materials could open new avenues for its application in diagnostics, therapeutics, and regenerative medicine.
Interdisciplinary Research Synergies in Advancing Pyrrole Chemistry and this compound Studies
Advancing the understanding and application of this compound necessitates strong interdisciplinary research synergies. Pyrrole chemistry itself is a broad field with connections to organic synthesis, medicinal chemistry, and materials science. researchgate.netrsc.org Future research on this compound will benefit significantly from collaborations across various scientific disciplines.
Key areas for interdisciplinary synergy include:
Chemistry and Biology/Medicine: Collaboration between synthetic chemists specializing in pyrrole synthesis and biologists or medical researchers to investigate the biological activities of this compound and its derivatives, explore potential therapeutic targets, and design molecules with improved pharmacokinetic profiles. ircbc.ac.cnucsb.edu
Chemistry and Materials Science: Joint efforts to design and synthesize novel this compound-containing materials with tailored physical and chemical properties for specific applications, particularly in the biomedical field. routledge.comucsb.edu
Chemistry and Computer Science/Data Science: Collaboration to apply AI and ML techniques for de novo design, property prediction, and understanding the complex structure-activity relationships of this compound and related compounds. harvard.edumdpi.comfrontiersin.orgadvancedsciencenews.com
Chemical Engineering and Biomedical Engineering: Working together to scale up the synthesis of promising this compound derivatives and develop practical biomedical devices or delivery systems incorporating this compound-based materials. routledge.com
Interdisciplinary research centers and programs are increasingly fostering such collaborations, recognizing that complex scientific challenges require expertise from multiple fields. ircbc.ac.cnucsb.edukcl.ac.uk By breaking down traditional disciplinary barriers, researchers can accelerate the discovery and translation of this compound research into tangible applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Leiopyrrole derivatives in laboratory settings?
- Methodological Answer : this compound synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization strategies. Key steps include:
- Reagent Selection : Use aryl halides and pyrrole precursors under inert atmospheres (e.g., nitrogen) to minimize oxidation .
- Purification : Column chromatography (silica gel) or recrystallization to isolate pure compounds, with NMR and HPLC for purity validation .
- Safety Protocols : Handle moisture-sensitive reagents in gloveboxes and monitor reaction progress via TLC or GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?
- Methodological Answer : A multi-technique approach ensures accuracy:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring conformation .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structures for unambiguous stereochemical assignment (if single crystals are obtainable) .
Q. How can researchers design in vitro assays to evaluate this compound’s mechanism of action?
- Methodological Answer : Use the PICOT framework to structure assays:
- Population (P) : Target enzymes/cell lines (e.g., kinases, cancer cells).
- Intervention (I) : this compound dosage ranges (IC₅₀ determination).
- Comparison (C) : Positive controls (e.g., known inhibitors).
- Outcome (O) : Metrics like enzyme inhibition rates or apoptosis markers.
- Time (T) : Incubation periods aligned with pharmacokinetic properties .
Advanced Research Questions
Q. What strategies optimize reaction yields for this compound derivatives with sterically hindered substituents?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Computational Pre-screening : Use DFT calculations to predict steric clashes and adjust substituent positions pre-synthesis .
- Alternative Catalysts : Explore bulky phosphine ligands (e.g., XPhos) to enhance catalytic efficiency in crowded environments .
Q. How can contradictions in reported bioactivity data for this compound analogs be resolved?
- Methodological Answer :
- Meta-Analysis Framework : Aggregate data from multiple studies, adjusting for variables (e.g., cell line heterogeneity, assay protocols) using statistical tools like random-effects models .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., CLIA-certified labs) to isolate protocol-dependent artifacts .
- Bias Assessment : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design quality and contextual relevance .
Q. What computational approaches integrate best with experimental data to model this compound’s pharmacokinetics?
- Methodological Answer :
- Hybrid QSAR/MD Simulations :
QSAR Models : Train on existing bioactivity data to predict ADMET properties.
Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics under physiological conditions (e.g., solvation effects).
- Validation : Cross-check computational predictions with in vivo rodent studies for absorption/distribution metrics .
Methodological Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
